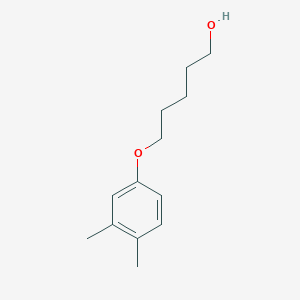

5-(3,4-Dimethylphenoxy)pentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3,4-Dimethylphenoxy)pentan-1-ol is an organic compound characterized by a phenolic ether structure. It consists of a pentane chain with a hydroxyl group at one end and a 3,4-dimethylphenyl group attached via an ether linkage. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Esterification and Reduction: The compound can be synthesized by reacting 3,4-dimethylphenol with pentanoic acid to form the corresponding ester, followed by reduction to yield the alcohol.

Williamson Ether Synthesis: Another method involves the reaction of 3,4-dimethylphenol with 1-chloropentane in the presence of a strong base, such as sodium hydride, to form the ether linkage.

Industrial Production Methods: Industrial production typically involves large-scale esterification and reduction processes, often using catalysts to improve yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to optimize production.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can undergo reduction reactions, particularly at the phenolic ether linkage.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) compounds, potassium permanganate, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

Substitution: Typical reagents include halogens, nitric acid, and sulfuric acid.

Major Products Formed:

Oxidation: 5-(3,4-Dimethylphenoxy)pentan-1-one, 5-(3,4-Dimethylphenoxy)pentanoic acid.

Reduction: 5-(3,4-Dimethylphenoxy)pentane.

Substitution: 3,4-Dimethylphenyl halides, nitro derivatives.

Scientific Research Applications

5-(3,4-Dimethylphenoxy)pentan-1-ol has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and binding interactions.

Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Industry: It is used in the manufacture of polymers, resins, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism by which 5-(3,4-Dimethylphenoxy)pentan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

5-(3,4-Dimethylphenoxy)pentanal: A related aldehyde compound.

4-Bromo-3,5-dimethylphenol: A phenolic compound with bromine substitution.

Diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate: An ester derivative.

Uniqueness: 5-(3,4-Dimethylphenoxy)pentan-1-ol is unique due to its specific combination of a pentane chain and a 3,4-dimethylphenyl group, which imparts distinct chemical properties compared to its analogs. Its versatility in various reactions and applications further highlights its importance in scientific research and industry.

Biological Activity

5-(3,4-Dimethylphenoxy)pentan-1-ol is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pentanol backbone substituted with a 3,4-dimethylphenoxy group. Its molecular formula is C13H18O with a molecular weight of approximately 206.29 g/mol. The presence of the phenolic group is significant for its biological activities.

1. Antioxidant Activity

Antioxidants are vital in combating oxidative stress, which is linked to various diseases. The antioxidant capacity of this compound has been evaluated using several assays:

- DPPH Free Radical Scavenging Assay : This assay measures the ability to reduce DPPH radicals. The IC50 value indicates the concentration required to inhibit 50% of the radical activity. Preliminary studies suggest that this compound exhibits moderate antioxidant activity comparable to known antioxidants .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens:

- Bacterial Inhibition : Studies indicate that this compound shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing effective concentrations in the range of 50-200 µg/mL .

3. Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. The anti-inflammatory potential of this compound has been assessed through various in vitro assays:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages . This suggests potential therapeutic applications in inflammatory conditions.

Case Studies

Several case studies have investigated the biological activities of compounds similar to this compound, contributing to our understanding of its effects:

- Case Study on Antioxidant Effects : A study evaluated the antioxidant effects of phenolic compounds derived from plants and their derivatives. It was found that compounds with similar structures exhibited strong DPPH scavenging activity, supporting the hypothesis that this compound may possess similar properties .

- Clinical Relevance : A clinical study explored the use of phenolic compounds as adjunct therapies in managing chronic inflammatory diseases. Participants receiving treatments containing such compounds reported reduced inflammation markers and improved quality of life .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known compounds:

| Compound | Antioxidant Activity (IC50 µg/mL) | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 75 | 100 | Significant reduction |

| Quercetin | 50 | 80 | Moderate reduction |

| Curcumin | 30 | 60 | High reduction |

Properties

IUPAC Name |

5-(3,4-dimethylphenoxy)pentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-11-6-7-13(10-12(11)2)15-9-5-3-4-8-14/h6-7,10,14H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXRLAWQYHNJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCCCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.